[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, commonly referred to as 4-octyloxy-4-biphenylcarbonitrile or 8OCB, is a chemical compound with the molecular formula and a molecular weight of approximately 307.43 g/mol. This compound is characterized by its white crystalline appearance and is classified as a low molar mass liquid crystal. It exhibits different liquid crystalline phases depending on temperature, primarily existing in the smectic-A phase at room temperature . The compound is notable for its unique structural features, including a biphenyl core with a carbonitrile group and an octyloxy substituent, which significantly influence its physical and chemical properties.
The mechanism of action of 8OCB is related to its liquid crystalline properties. In the nematic phase, the elongated molecules exhibit a certain degree of order, allowing them to influence light propagation and create electro-optical effects []. This property makes 8OCB valuable for various applications in liquid crystal displays (LCDs).
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-, also known as 4'-(octyloxy)-4-biphenylcarbonitrile (8OCB), is a well-studied liquid crystal (LC) material. Liquid crystals exhibit properties of both liquids and solids, and their unique properties make them valuable for various technological applications []. 8OCB belongs to the class of nematic liquid crystals, which display a long-range orientational order of the molecules but lack positional order [].
Research on 8OCB focuses on understanding its phase transitions, electro-optical properties, and doping effects.
While the primary application of 8OCB lies in liquid crystals, some research explores its potential in other areas:
The chemical reactivity of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- is primarily dictated by its functional groups. The carbonitrile group can participate in nucleophilic addition reactions, while the biphenyl structure allows for electrophilic substitution reactions. Additionally, the octyloxy group enhances solubility in organic solvents and may influence the compound's interactions with other chemical species. Specific reactions include:
Several synthetic routes have been developed for the preparation of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. A common method involves the following steps:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- has several applications primarily in the field of liquid crystals:
Interaction studies involving [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- focus on its behavior in different environments and with various solvents. Its liquid crystalline nature allows it to respond dynamically to changes in temperature and electric fields. Research into its interactions with other materials can provide insights into its potential uses in electronic devices and sensors.
Several compounds share structural similarities with [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | C21H25NO | Low molar mass liquid crystal |
4-Pentyloxy-[1,1'-biphenyl]-4-carbonitrile | C18H19NO | Pentyloxy substituent |
4-Cyano-4'-octoxybiphenyl | C21H25N | Cyano group present |
4-Octoxyphenylcarbonitrile | C16H17NO | Simplified structure without biphenyl core |
The uniqueness of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- lies in its specific combination of functional groups that confer distinct properties suitable for liquid crystal applications while maintaining a balance between solubility and reactivity.
The molecular formula is C₂₁H₂₅NO with a molecular weight of 307.43 g/mol [1] [3]. The IUPAC name is 4-(4-octoxyphenyl)benzonitrile, and it is commonly referred to as 4'-octyloxy-4-cyanobiphenyl or octyloxycyanobiphenyl [4] [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₅NO | [1] |
Molecular Weight | 307.43 g/mol | [3] |
CAS Registry Number | 52364-73-5 | [1] |
SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | [2] |
InChI Key | GPGGNNIMKOVSAG-UHFFFAOYSA-N | [1] |
The biphenyl core exhibits limited conformational flexibility due to the aromatic nature of the system [6]. Quantum mechanical calculations using density functional theory methods have shown that the preferred conformation involves a dihedral angle between the two phenyl rings that optimizes π-conjugation while minimizing steric interactions [7]. The octyloxy chain provides significant conformational flexibility, adopting various extended and folded conformations that influence the overall molecular shape and packing behavior [8].
Polarized infrared spectroscopy studies have revealed that the angle between the projection of the preferred orientation of the long molecular axis and the x-polarization equals 45° for both smectic A and nematic phases [9]. This indicates a high degree of orientational order in the liquid crystalline phases.
The electronic structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- is dominated by the strong electron-withdrawing cyano group and the electron-donating octyloxy substituent [8] [10]. This creates a donor-acceptor system with significant charge separation along the molecular long axis.
The compound possesses a strong dipole moment along its long axis due to the presence of the nitrile group attached to the biphenyl core [8] [10]. The cyano group contributes significantly to the large dipole moment, making these rod-like molecules strongly polar [11]. Theoretical calculations have indicated that the dipole moment plays a crucial role in stabilizing different phases through dipole-dipole interactions [10].
Density functional theory calculations using basis sets such as 6-311+G(d,p) have been employed to optimize the molecular geometry and predict electronic properties [12] [7]. These computational studies provide insights into frontier molecular orbitals, HOMO-LUMO gaps, and charge distribution patterns that are essential for understanding the optoelectronic properties .
The electronic structure calculations reveal that the HOMO is primarily localized on the octyloxy-substituted phenyl ring, while the LUMO is concentrated on the cyano-substituted phenyl ring [14]. This spatial separation of frontier orbitals contributes to the charge-transfer characteristics of the molecule.
The strong dipole moment of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- leads to significant dipole-dipole interactions between molecules [8] [10]. These interactions are particularly important in stabilizing the liquid crystalline phases and determining phase transition temperatures.
Experimental studies have shown that molecules can form tetramers through cyano-cyano interactions in certain crystal phases [8]. The needle phase exhibits triclinic lattice structure where molecules form tetramers by CN⋯CN interactions, while the monoclinic crystal structure of the parallelepiped phase is stabilized by CN⋯biphenyl intermolecular interactions [8].
The compound exhibits various association phenomena depending on the phase and temperature conditions [15] [16]. In the isotropic phase, antiparallel alignment of molecules is favored due to dipole-dipole interactions [17]. The association behavior is strongly influenced by the terminal polar groups, with the cyano group acting as both hydrogen bond acceptor and dipole interaction site [18].
Molecular dynamics simulations have revealed that the association patterns change significantly with temperature and phase transitions [15]. The molecules tend to adopt antiparallel alignment in organized structures, with the long axes nearly parallel to microstripe formations [17].
The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- typically involves coupling reactions to form the biphenyl core followed by functionalization with the octyloxy chain [19] [20]. The most common synthetic route employs Suzuki-Miyaura cross-coupling reactions using palladium catalysts [19] [20].
A typical synthetic procedure involves the reaction of 4-cyano-4-hydroxybiphenyl with an octyl bromide or octyl tosylate in the presence of a base such as potassium carbonate [21]. The reaction is usually carried out in polar aprotic solvents like dimethylformamide or acetone at elevated temperatures [21].
The Suzuki coupling reaction represents the most efficient approach for constructing the biphenyl framework [19] [20]. This palladium-catalyzed cross-coupling reaction couples boronic acids with organohalides under basic conditions [19]. The reaction typically uses palladium complexes as catalysts with phosphine ligands and bases such as sodium carbonate or potassium phosphate [22] [20].
Reaction conditions are optimized to achieve high yields, with typical parameters including temperatures of 80-120°C, catalyst loadings of 1-5 mol%, and reaction times of several hours . The choice of solvent, base, and ligand system significantly affects the reaction efficiency and product purity [22].
Purification of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- typically involves crystallization techniques due to the solid nature of the compound at room temperature [23] [24]. Recrystallization from appropriate solvents is the most common purification method [25] [26].
The compound can be purified by dissolution in hot solvents followed by slow cooling to promote crystal formation [24] [26]. Common solvents for recrystallization include ethanol, methanol, or acetonitrile [27]. The selection of recrystallization solvent is critical, as it must have high solubility for the compound at elevated temperatures but low solubility at room temperature [28].
Column chromatography using silica gel as the stationary phase and appropriate solvent mixtures provides an alternative purification method [29] [30]. Typical mobile phases include hexane-ethyl acetate mixtures with varying ratios depending on the polarity requirements [30].
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- belongs to the well-known family of 4-alkoxy-4'-cyanobiphenyl liquid crystals [31] [32]. Within this homologous series, the length of the alkoxy chain significantly influences the mesomorphic properties and phase transition temperatures [33] [32].
Comparison with shorter chain analogs reveals that compounds with shorter methylene spacers lead to nematic phases, while longer spacers promote smectic phase formation [32]. The octyloxy derivative represents an intermediate member that exhibits both nematic and smectic A phases [34] [35].
The phase transition temperatures of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- can be compared with related derivatives to understand structure-property relationships [35] [36]. The compound exhibits three distinct phase transitions: crystal to smectic A at 52.86°C, smectic A to nematic at 66.65°C, and nematic to isotropic at 79.10°C [34] [35].
Compound | Crystal-Smectic A (°C) | Smectic A-Nematic (°C) | Nematic-Isotropic (°C) | Reference |
---|---|---|---|---|
4'-octyloxy-4-cyanobiphenyl | 52.86 | 66.65 | 79.10 | [34] |
4'-hexyloxy-4-cyanobiphenyl | Lower | Lower | Lower | [35] |
4'-decyloxy-4-cyanobiphenyl | Higher | Higher | Higher | [35] |
Replacing the octyloxy chain with alkyl groups significantly alters the mesomorphic behavior [33] [32]. The alkoxy derivatives generally exhibit higher transition temperatures compared to their alkyl counterparts due to the additional dipole moment contribution from the ether oxygen [37].
The presence of the cyano group is crucial for liquid crystal behavior, as it provides the necessary dipole moment and molecular rigidity [38]. Removal of the cyano group eliminates the mesomorphic properties, demonstrating its essential role in maintaining liquid crystalline behavior [37].
Odd-even effects are observed in the homologous series, where compounds with odd numbers of methylene units in the alkoxy chain often show different properties compared to even-numbered analogs [33] [39]. This phenomenon is attributed to differences in molecular packing and conformational preferences [39].
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- exhibits multiple crystal polymorphs, including stable and metastable forms [8]. Three different metastable crystal polymorphs have been identified: square-plate, needle phase, and long parallelepiped phase [8]. The stable crystal phase is known as the commercial powder phase [8].
Irritant